23,25-Dihydroxy-24-oxocholecalciferol
Overview
Description
“23,25-Dihydroxy-24-oxocholecalciferol” is a hydroxycalciol that is 25-hydroxyvitamin D3 carrying an additional hydroxy group at position 23 (with 23S-configuration) and an oxo group at position 24 . It is an intermediate in the degradation pathway of 25-OH-vitamin D3 .
Molecular Structure Analysis
The molecular structure of “23,25-Dihydroxy-24-oxocholecalciferol” can be viewed using a structural formula editor and a 3D model viewer . The formula for this compound is C27H42O4 .Scientific Research Applications
Synthesis and Intermediates in Medicinal Chemistry
23,25-Dihydroxy-24-oxocholecalciferol and related compounds play a significant role in medicinal chemistry. They are key intermediates in synthesizing various active forms of vitamin D3, which are crucial for regulating calcium metabolism in warm-blooded animals. For instance, 25-hydroxy-24-oxocholestane derivatives can be converted into active vitamin D3 forms, such as 24,25-dihydroxycholecalciferol and 1 alpha, 24,25-trihydroxycholecalciferol (Colas et al., 2008).
Metabolic Studies and Identification
Metabolic studies have identified 23,25-Dihydroxy-24-oxocholecalciferol as a metabolite of 25-hydroxycholecalciferol. These studies utilized various techniques such as ultraviolet absorption spectrophotometry, mass spectrometry, and infrared spectrometry for identification (Takasaki et al., 1980). Additionally, cultured kidney cells have been observed to produce C-24- and C-23-oxidized metabolites of 1,25-dihydroxycholecalciferol, indicating a broader scope of metabolic pathways for vitamin D3 metabolites (Napoli & Martin, 1984).
Crystal and Molecular Structure Analysis
Research into the crystal and molecular structure of vitamin D3 derivatives, including 1,25‐dihydroxycholecalciferol, contributes to a deeper understanding of their chemical properties and potential applications in medicine (Suwińska & Kutner, 1996).
Relevance in Endocrinology
The compound has been studied in the context of endocrinology, particularly regarding its competition in protein binding assays and its implications on serum vitamin D measurements (Haddad et al., 1976).
Role in Cell Growth and Differentiation
There is evidence suggesting that metabolites of vitamin D3, possibly including 23,25-Dihydroxy-24-oxocholecalciferol, play a role in cell growth and differentiation. This is evident in studies that have investigated the effects of vitamin D3 metabolites on the growth of chick cartilage in vitro (Binderman & Sömjen, 1984).
Anticancer Properties
Synthetic analogs of vitamin D3, including those derived from or related to 23,25-Dihydroxy-24-oxocholecalciferol, have been studied for their inhibitory effects on breast cancer cell lines, highlighting potential therapeutic applications in oncology (Fioravanti et al., 1998).
Relevance in Bone Formation and Arthritis Treatment
Studies have shown the importance of vitamin D3 metabolites in bone formation, suggesting a potential role for 23,25-Dihydroxy-24-oxocholecalciferol in this process. Additionally, 1,25-Dihydroxycholecalciferol, a closely related compound, has been found to inhibit the progression of arthritis in murine models, indicating potential therapeutic applications for related compounds in autoimmune diseases (Cantorna et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23?,24?,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJVKJTSXESPC-SLOLHKEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
23,25-Dihydroxy-24-keto-cholecalciferol | |
CAS RN |
84164-55-6 | |
Record name | 23,25-Dihydroxy-24-oxovitamin D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084164556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.